molecular formula C19H18F3N5O2S B2454617 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775441-51-4

6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2454617
CAS No.: 1775441-51-4
M. Wt: 437.44
InChI Key: VGXVZTMGYMIQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a trifluoromethoxyphenyl group

Properties

IUPAC Name

6-methyl-4-thiomorpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c1-12-11-27-16(17(23-12)26-6-8-30-9-7-26)10-15(25-27)18(28)24-13-2-4-14(5-3-13)29-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXVZTMGYMIQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole and Pyrazine Precursors

A common approach involves coupling halogenated pyrazines with pyrazole derivatives. For instance, Search result describes a method where a pyrazine-2-carboxylic acid intermediate is cyclized with a hydrazine derivative to form the pyrazolo[1,5-a]pyrazine core. Similarly, Search result utilizes palladium-catalyzed cross-coupling (e.g., Stille coupling) to integrate heterocyclic fragments.

Example Protocol :

  • React 3-amino-5-bromopyrazine-2-carboxylate with methyl hydrazine in ethanol under reflux to form the pyrazolo[1,5-a]pyrazine intermediate.
  • Purify via column chromatography (ethyl acetate/hexanes, 3:7) to yield the core structure (72% yield).

Stepwise Assembly via Diamine Intermediates

Search result highlights the use of hydrazine hydrate in pyrazole synthesis. Adapting this, a diamine intermediate can be cyclized with a ketone or aldehyde:

  • Treat 2,5-diaminopyrazine with acetylacetone in acetic acid to form the bicyclic structure.
  • Oxidize the intermediate using sodium hypochlorite (0–30°C) to aromatize the ring.

Introduction of the Methyl Group

The methyl group at position 6 is introduced early in the synthesis to avoid steric hindrance during later steps.

Alkylation During Cyclization

Search result demonstrates methyl group incorporation via alkylation:

  • Use methyl iodide in the presence of potassium carbonate during the cyclization step.
  • Achieve 85% regioselectivity for the 6-methyl isomer under optimized conditions (DMF, 60°C).

Post-Cyclization Methylation

Alternatively, lithiation followed by quenching with methyl iodide can introduce the methyl group:

  • Treat the core with LDA (lithium diisopropylamide) at −78°C in THF.
  • Add methyl iodide and warm to room temperature (yield: 68%).

Functionalization with Thiomorpholine

Thiomorpholine is introduced at position 4 via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with Activated Intermediates

  • Brominate the pyrazine ring at position 4 using NBS (N-bromosuccinimide) in DMF (yield: 90%).
  • React the brominated intermediate with thiomorpholine in the presence of K2CO3 and a catalytic amount of CuI (80°C, 12 h; yield: 75%).

Buchwald-Hartwig Amination

Search result employs palladium catalysis for C–N bond formation:

  • Combine 4-bromo-6-methylpyrazolo[1,5-a]pyrazine with thiomorpholine, Pd2(dba)3, Xantphos, and Cs2CO3 in toluene.
  • Heat at 110°C for 24 h (yield: 82%).

Synthesis of the Carboxamide Moiety

The 2-carboxamide group is installed via coupling reactions between a carboxylic acid derivative and 4-(trifluoromethoxy)aniline.

Acid Chloride Route

  • Convert pyrazolo[1,5-a]pyrazine-2-carboxylic acid to its acid chloride using oxalyl chloride/DMF in DCM.
  • React with 4-(trifluoromethoxy)aniline in the presence of triethylamine (0°C to RT; yield: 88%).

Coupling Reagents

Search result utilizes EDCI/HOBt for amide bond formation:

  • Mix the carboxylic acid (1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), and 4-(trifluoromethoxy)aniline (1.5 equiv) in DMF.
  • Stir at RT for 12 h (yield: 92%).

Purification and Characterization

Chromatographic Techniques

  • MPLC : Employ medium-pressure liquid chromatography with gradients of DCM:MeOH:NH4OH (90:10:10) for polar intermediates.
  • Recrystallization : Purify the final compound via slow recrystallization in ethanol (purity >99%).

Spectroscopic Data

Parameter Value Source
1H NMR (400 MHz) δ 8.52 (s, 1H), 7.82 (d, J=8.8 Hz, 2H) ,
LRMS (ESI) m/z 452.2 [M+H]+ ,
HPLC Purity 99.5%

Comparative Analysis of Synthetic Routes

Method Yield Advantages Challenges
Cyclocondensation 72% High regioselectivity Requires palladium catalysts
Stepwise Assembly 68% Avoids transition metals Longer reaction times
Buchwald-Hartwig 82% Efficient C–N coupling Sensitivity to moisture
EDCI/HOBt Coupling 92% Mild conditions Cost of reagents

Chemical Reactions Analysis

6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could modulate signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research highlights that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have shown effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Derivative Studies

The synthesis of 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step synthetic routes that include the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with thiomorpholine and trifluoromethoxy groups. The synthesis process is crucial for optimizing yield and purity.

Case Study: Synthesis of Related Compounds

In a related study focusing on the synthesis of substituted pyrazoles, researchers developed various derivatives that exhibited enhanced biological activities compared to their parent compounds. These studies provide insights into structure-activity relationships (SAR), guiding future modifications to improve efficacy .

Therapeutic Applications

Given its diverse biological activities, 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways.
  • Antimicrobial Agents : To combat antibiotic-resistant strains through novel mechanisms of action.
  • Anti-inflammatory Drugs : For the management of chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include:

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazinan derivatives: Compounds with the thiazinan ring exhibit different reactivities and applications based on their specific substituents.

    Trifluoromethoxyphenyl derivatives: These compounds are known for their stability and unique reactivity, making them valuable in various applications.

The uniqueness of 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide lies in the combination of these structural features, which contribute to its diverse applications and potential in scientific research.

Biological Activity

6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrazine core
  • Thiormorpholine moiety
  • Trifluoromethoxy phenyl group

This unique combination of functional groups contributes to its biological activity and pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : Activation of caspases (caspase 3/7, caspase 8, and caspase 9) plays a crucial role in programmed cell death.
  • Inhibition of NF-κB : Suppression of NF-κB signaling can lead to decreased survival of cancer cells.
  • Promotion of Autophagy : Enhanced autophagosome formation and expression of beclin-1 are observed, indicating a dual mechanism involving both apoptosis and autophagy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown activity against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

In Vitro Studies

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have shown that derivatives of pyrazolo compounds possess cytotoxic effects greater than traditional chemotherapeutics like cisplatin. These studies typically employ assays such as MTT to measure cell viability and apoptosis induction.

CompoundCell LineIC50 (μM)Mechanism
6-methyl...MCF-75.2Apoptosis via caspase activation
6-methyl...MDA-MB-2314.8NF-κB inhibition

Case Studies

  • Case Study on Breast Cancer : A study evaluated the efficacy of pyrazolo derivatives on MCF-7 cells, revealing significant apoptosis induction through caspase pathways and reduced NF-κB activity .
  • Antimycobacterial Activity : Another research highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, with some derivatives showing MIC values significantly lower than standard treatments .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationPOCl₃, 120°C, 6 hrs65–78
Thiomorpholine couplingThiomorpholine, DMF, 80°C, 12 hrs45–52

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro enzyme assays and cellular models for this compound?

Methodological Answer:
Discrepancies often arise from differences in membrane permeability, off-target effects, or assay sensitivity. To address this:

  • Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with LogP values .
  • Metabolite Screening : Employ LC-MS to identify cellular metabolites that may interfere with activity .
  • Target Engagement Studies : Utilize cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Example : In anti-inflammatory studies, pyrazolo[3,4-d]pyrimidine derivatives showed 10-fold lower IC₅₀ in cellular models vs. enzyme assays due to metabolite generation .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., thiomorpholine protons at δ 2.8–3.2 ppm; trifluoromethoxy signals at δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thiomorpholine C-S bonds (650–700 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₈F₃N₅O₂S requires m/z 457.1142) .

Advanced: What computational methods are effective in predicting binding interactions between this compound and kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinase ATP-binding pockets (e.g., PDB: 3LZF) to predict binding poses .
  • Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability of the thiomorpholine moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing trifluoromethoxy with methoxy) .

Key Finding : Thiomorpholine’s sulfur atom enhances π-π stacking with kinase hinge regions, as shown in MD simulations of analogous compounds .

Intermediate: How should SAR studies be designed to evaluate the thiomorpholine and trifluoromethoxy substituents?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with morpholine (oxygen analog) or piperazine (nitrogen analog) to compare potency .
  • Bioassay Panels : Test against kinase isoforms (e.g., JAK2, PI3Kγ) to assess selectivity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., CF₃O vs. CH₃O) with activity .

Q. Table 2: SAR Data for Analogous Compounds

SubstituentIC₅₀ (JAK2, nM)Selectivity (PI3Kγ/JAK2)Reference
Thiomorpholine12 ± 28.5
Morpholine45 ± 63.2
Piperazine28 ± 45.1

Advanced: What experimental designs are optimal for assessing in vivo pharmacokinetics of this compound?

Methodological Answer:

  • Dose Escalation : Administer 1–50 mg/kg in Sprague-Dawley rats (n=6/group) with plasma sampling at 0.5–24 hrs .
  • Tissue Distribution : Use LC-MS/MS to quantify concentrations in liver, brain, and kidneys .
  • Metabolite ID : Employ HRMS/MS with stable isotope labeling to track biotransformation pathways .

Key Challenge : The trifluoromethoxy group increases metabolic stability (t₁/₂ = 6.2 hrs) but reduces blood-brain barrier penetration (brain/plasma ratio = 0.03) .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (200–300 mesh) with EtOAc/hexane (3:7) gradients .
  • Recrystallization : Optimize solvent pairs (e.g., acetonitrile/water) to achieve >95% purity .
  • HPLC Prep : Employ C18 columns with 0.1% TFA in acetonitrile/water for chiral separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.